Ethyl 1-ethyl-4-oxocyclohexanecarboxylate
Overview
Description
Ethyl 1-ethyl-4-oxocyclohexanecarboxylate is an organic compound with the molecular formula C11H18O3. It is an ester derived from the condensation of 1-ethyl-4-oxocyclohexanecarboxylic acid and ethanol. This compound is known for its unique properties, including solubility in organic solvents, thermal stability, and chemical resistance .
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of cyclohexanone , which may suggest it interacts with similar biological targets.
Biochemical Pathways
It’s known to be used in the study of cyclohexanone monooxygenase and its mutants as catalysts , suggesting it may influence related biochemical pathways.
Action Environment
It’s known that the compound is a liquid at room temperature and is insoluble in water , which may have implications for its stability and efficacy in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-ethyl-4-oxocyclohexanecarboxylate can be synthesized through the esterification of 1-ethyl-4-oxocyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethyl-4-oxocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Ethyl 1-ethyl-4-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxocyclohexanecarboxylate: Similar structure but lacks the additional ethyl group.
Methyl 1-ethyl-4-oxocyclohexanecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of the additional ethyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in solubility, stability, and interaction with other molecules, making it a valuable compound for specific applications .
Properties
IUPAC Name |
ethyl 1-ethyl-4-oxocyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-3-11(10(13)14-4-2)7-5-9(12)6-8-11/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQTYJFKOHBZOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(=O)CC1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619978 | |
Record name | Ethyl 1-ethyl-4-oxocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59032-71-2 | |
Record name | Ethyl 1-ethyl-4-oxocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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